molecular formula C19H20N6O2S2 B2845437 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-27-8

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2845437
CAS RN: 501352-27-8
M. Wt: 428.53
InChI Key: NGSSHQQERRFOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H20N6O2S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anticonvulsant Effects

The synthesis and investigation of benzo[d]thiazol derivatives have revealed potential antidepressant and anticonvulsant effects . Specifically, compounds 2c and 2d demonstrated the highest antidepressant and anticonvulsant activities. In a forced swimming test, these compounds significantly reduced immobility duration compared to fluoxetine. Additionally, compounds 3n and 3q exhibited strong anticonvulsant effects in the maximal electroshock seizure test. Their mechanisms of action involve increasing serotonin and norepinephrine concentrations. These findings highlight the compound’s potential in treating mood disorders and epilepsy.

Protein Tyrosine Phosphatase 1B Inhibitors

In the field of Type II diabetes research, benzo[d]thiazol derivatives have been designed and synthesized as protein tyrosine phosphatase 1B (PTP1B) inhibitors . PTP1B plays a crucial role in insulin signaling and glucose homeostasis. By inhibiting PTP1B, these compounds may offer therapeutic potential for managing diabetes.

Disrupting Illicit Markets

The interdisciplinary field of Operations Research (OR) and Data Science has applications in disrupting illicit markets . Researchers use mathematical models and statistical techniques to optimize law enforcement strategies, track illegal activities, and combat smuggling, counterfeiting, and drug trafficking. Benzo[d]thiazol derivatives could play a role in this context.

Open Science and Research Processes

Exploring the dimensions of open science, benzo[d]thiazol derivatives have relevance in research processes . Open science promotes transparency, collaboration, and data sharing. Researchers investigate how these compounds fit into the open science framework, potentially leading to novel discoveries and accelerated scientific progress.

properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S2/c1-23-15-14(16(26)22-18(23)27)25(17(21-15)24-8-4-5-9-24)10-11-28-19-20-12-6-2-3-7-13(12)29-19/h2-3,6-7H,4-5,8-11H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSSHQQERRFOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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